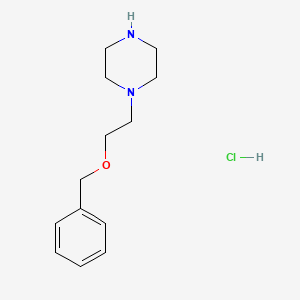
1-(2-(Benzyloxy)ethyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Benzyloxy)ethyl)piperazine hydrochloride is a chemical compound with the molecular formula C13H20N2O·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)ethyl)piperazine hydrochloride typically involves the reaction of piperazine with benzyl chloride. The process can be summarized as follows:
Reaction of Piperazine with Benzyl Chloride: Piperazine is reacted with benzyl chloride in the presence of a suitable solvent, such as ethanol, at elevated temperatures.
Hydrogenolysis: The benzyl group can be removed by hydrogenolysis to yield 1-(2-(Benzyloxy)ethyl)piperazine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzyloxy)ethyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives .
Scientific Research Applications
1-(2-(Benzyloxy)ethyl)piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Benzyloxy)ethyl)piperazine hydrochloride involves its interaction with specific molecular targets. It is known to act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
1-Benzylpiperazine: Similar in structure but with a benzyl group instead of a benzyloxy group.
1-(2-Hydroxyethyl)piperazine: Contains a hydroxyethyl group instead of a benzyloxy group.
1-(2-Phenylethyl)piperazine: Features a phenylethyl group instead of a benzyloxy group.
Uniqueness: 1-(2-(Benzyloxy)ethyl)piperazine hydrochloride is unique due to its specific benzyloxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H21ClN2O |
|---|---|
Molecular Weight |
256.77 g/mol |
IUPAC Name |
1-(2-phenylmethoxyethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C13H20N2O.ClH/c1-2-4-13(5-3-1)12-16-11-10-15-8-6-14-7-9-15;/h1-5,14H,6-12H2;1H |
InChI Key |
XNFKZLFOYZUDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCOCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















